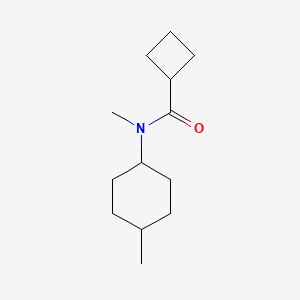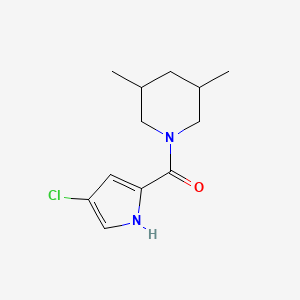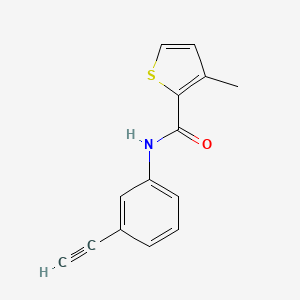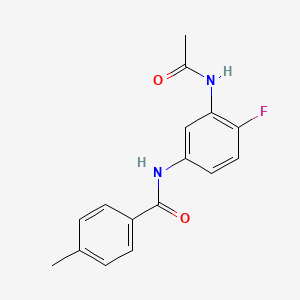![molecular formula C14H16FN3O B7509173 N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1 receptor), which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide inhibits the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of appetite, the reduction of drug-seeking behavior, and the modulation of pain perception. N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide. These include investigating its potential as a treatment for obesity, addiction, and pain, as well as exploring its anti-inflammatory and neuroprotective effects. Additionally, research could focus on developing more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorobenzylamine to give the intermediate, which is subsequently reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. It has also been investigated for its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-13(8-16-18(10)3)14(19)17(2)9-11-4-6-12(15)7-5-11/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXRKHBATLMTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)




![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)